N-BOC-a-cyclohexylglycine, methyl ester

Description

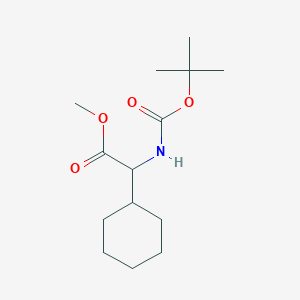

N-BOC-a-cyclohexylglycine, methyl ester is a protected amino acid derivative featuring a tert-butoxycarbonyl (BOC) group on the amino moiety and a methyl ester on the carboxylic acid. The cyclohexyl substituent introduces significant steric bulk and hydrophobicity, distinguishing it from simpler amino acid esters. This compound is primarily utilized in peptide synthesis as a building block, where the BOC group safeguards the amine during coupling reactions, and the methyl ester protects the carboxyl group until deprotection . Its structural complexity makes it valuable in medicinal chemistry for designing peptide-based therapeutics with enhanced metabolic stability .

Properties

CAS No. |

169512-95-2 |

|---|---|

Molecular Formula |

C14H25NO4 |

Molecular Weight |

271.35 g/mol |

IUPAC Name |

methyl 2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,15,17) |

InChI Key |

ABLGTTUCCPCVGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-a-cyclohexylglycine, methyl ester typically involves the protection of the amine group of a-cyclohexylglycine with a BOC group, followed by esterification. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to protect the amine group . The esterification can be achieved using methanol and trimethylchlorosilane (TMSCl) at room temperature, which offers mild reaction conditions and good yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-BOC-a-cyclohexylglycine, methyl ester undergoes various chemical reactions, including:

Deprotection: Removal of the BOC group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for BOC deprotection.

Ester Hydrolysis: Sodium hydroxide in aqueous solution is typically used for ester hydrolysis.

Major Products Formed

Scientific Research Applications

N-BOC-a-cyclohexylglycine, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of specialty chemicals, paints, and dyes.

Mechanism of Action

The mechanism of action of N-BOC-a-cyclohexylglycine, methyl ester primarily involves its role as a protecting group for amines. The BOC group protects the amine from unwanted reactions during multi-step synthesis. The deprotection process involves the cleavage of the BOC group under acidic conditions, leading to the formation of the free amine . The molecular targets and pathways involved are related to the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Physical and Analytical Properties

- Solubility : Cyclohexylglycine derivatives exhibit lower aqueous solubility compared to lysine analogs due to hydrophobicity, necessitating organic solvents (e.g., DCM, THF) for handling .

- Chromatography : Purification via silica gel column chromatography (e.g., cyclohexane/ethyl acetate gradients) is common, as demonstrated for N-Boc-allylglycine methyl ester .

- Spectroscopy: NMR: Cyclohexyl protons appear as complex multiplets (δ 1.0–2.5 ppm), distinct from allyl protons (δ 5.0–5.7 ppm) or lysine’s ε-BOC methyl groups (δ 1.4 ppm) . GC-MS: Methyl esters of diterpenes (e.g., sandaracopimaric acid methyl ester) fragment into diagnostic ions (e.g., m/z 299 for diterpene cores), whereas amino acid esters show cleavage at the ester bond (e.g., m/z 74 for methyl esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.